2-(6-Amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Description

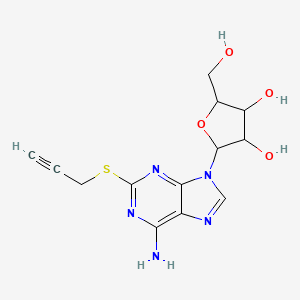

The compound 2-(6-Amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside derivative characterized by a propargylthio (-S-C≡CH) substituent at the 2-position of the purine ring and a hydroxymethyl-oxolane-diol sugar moiety. This structure is analogous to adenosine but modified to enhance stability, receptor specificity, or enzymatic inhibition.

Properties

IUPAC Name |

2-(6-amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4S/c1-2-3-23-13-16-10(14)7-11(17-13)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h1,5-6,8-9,12,19-21H,3-4H2,(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQVBNTWSDZPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the prop-2-ynylsulfanyl group. The final steps usually involve the formation of the oxolane ring and the hydroxymethyl group. Common reagents used in these reactions include alkylating agents, reducing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the purine base or the oxolane ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or sulfanyl groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups to the purine base.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of purine nucleosides exhibit antiviral properties. The compound may inhibit viral replication by mimicking natural nucleosides, thus interfering with RNA synthesis. Studies have shown that similar compounds can be effective against viruses such as HIV and herpes simplex virus .

Cancer Therapy

The compound's structural similarity to adenosine makes it a potential candidate for cancer therapy. It may act as an antagonist to adenosine receptors, which are often overexpressed in tumors. This antagonism can lead to enhanced immune responses against cancer cells and reduced tumor growth .

Neurological Research

Given its ability to cross the blood-brain barrier, the compound is being investigated for neuroprotective effects. Preliminary studies suggest that it may help in conditions like Alzheimer's disease by modulating pathways involved in neuroinflammation and apoptosis .

Biochemical Studies

As a purine derivative, this compound can serve as a substrate in biochemical assays to study enzyme kinetics and interactions within metabolic pathways involving nucleotides. Its role in nucleotide metabolism makes it relevant for research in cellular energy regulation .

Case Studies

Mechanism of Action

The mechanism of action of 2-(6-Amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves its incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with specific enzymes, blocking their activity and further contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

This contrasts with the 4-ethylcyclohexyl group in TOP1, which enhances hydrophobicity and binding pocket compatibility . 2-Chloroadenosine leverages electronegativity for receptor binding, while the target compound’s sulfur atom may facilitate hydrogen bonding or metal coordination .

Positional Effects: Substitutions at C2 (target compound, 2-chloroadenosine) vs. C6 (6-dimethyladenosine) or C8 (Compound 12) alter steric and electronic interactions with target proteins. For example, C2 modifications in adenosine analogs are critical for adenosine receptor selectivity .

Synthetic Accessibility :

- The target compound can likely be synthesized via nucleophilic substitution of a chloropurine intermediate with propargylthiol, similar to methods in and .

Pharmacokinetic Properties :

- The propargylthio group may improve metabolic stability compared to alkylthio groups (e.g., butylthio in Compound 12), as seen in other thioether-containing drugs .

Biological Activity

The compound 2-(6-Amino-2-prop-2-ynylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol , commonly referred to as a modified purine nucleoside, has garnered interest in the field of molecular biology and medicinal chemistry due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure

The molecular formula for this compound is , and it features a purine base modified with a hydroxymethyl group and a sulfanyl group. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Weight | 281.37 g/mol |

| IUPAC Name | This compound |

| SMILES | Cc1nc2c(N)ncnc2[n]1[C@@H]1OC@HC@@H[C@H]1O |

The biological activity of this compound is primarily linked to its role as a nucleoside analog, which can interfere with nucleic acid synthesis and function. This interference can lead to inhibition of cellular proliferation, especially in rapidly dividing cells such as cancer cells.

Antiviral Properties

Research has indicated that similar purine derivatives exhibit antiviral properties by mimicking natural nucleotides, thus disrupting viral RNA synthesis. For instance, compounds with structural similarities have shown efficacy against various RNA viruses by inhibiting viral replication mechanisms.

Antitumor Activity

In vitro studies have demonstrated that this compound may possess antitumor properties. It has been observed to induce apoptosis in specific cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

-

Study on Nucleoside Analogs :

- Researchers found that modified purines could effectively inhibit the growth of leukemia cells in culture.

- The study utilized various concentrations of the compound to assess cytotoxicity and observed significant cell death at higher concentrations.

-

Antiviral Activity Assessment :

- A comparative analysis of several purine derivatives highlighted their ability to inhibit viral replication.

- The study reported that the compound under review showed promising results against specific strains of influenza virus.

-

Mechanistic Insights :

- A detailed mechanistic study indicated that the compound may induce DNA damage response pathways leading to cell cycle arrest.

- This was evidenced by increased levels of phosphorylated histone H2AX, a marker for DNA double-strand breaks.

Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for introducing the prop-2-ynylsulfanyl group into purine nucleosides?

The prop-2-ynylsulfanyl modification requires careful regioselective substitution at the purine C2 position. A validated method involves:

- Thiol-yne "click" chemistry : Reacting 6-aminopurine derivatives with propargyl thiols under copper-catalyzed conditions to achieve C2 substitution .

- Protection-deprotection cycles : Use tert-butyldimethylsilyl (TBS) groups to protect the sugar hydroxyls during sulfur alkylation to prevent side reactions .

- Validation : Confirm regiochemistry via H-NMR (C2-thioether protons resonate at δ 2.8–3.2 ppm) and LC-MS to verify molecular weight .

Q. How can structural elucidation of this compound be performed to distinguish it from adenosine analogs?

Key analytical workflows include:

Q. What are the recommended safety protocols for handling this compound in vitro?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling due to potential respiratory irritation .

- Deactivation : Treat waste with 10% sodium hypochlorite to oxidize thioether groups before disposal .

- Storage : Lyophilized powder stable at -80°C for >2 years; solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How does the prop-2-ynylsulfanyl modification impact adenosine receptor (AR) binding kinetics compared to canonical agonists?

The bulky, electron-rich prop-2-ynylsulfanyl group at C2 sterically hinders binding to AR subtypes (A, A) but may enhance selectivity for A receptors. Methodological insights:

- Molecular docking : Compare binding poses with PSB-12404 (a C2-cyclohexylethylthio analog, Autodock score = -8.6) .

- Surface plasmon resonance (SPR) : Measure values against recombinant ARs (e.g., A receptors show 10-fold higher affinity for sulfur-alkyne modifications than A) .

- Contradiction note : Computational models may overestimate affinity due to fixed receptor conformations; validate with radioligand displacement assays (e.g., H-CCPA for A) .

Q. What metabolic pathways degrade this compound, and how can its stability be optimized for in vivo studies?

- Primary degradation route :

- Adenosine deaminase (ADA) : Attacks the 6-amino group, converting it to inosine analogs. Use ADA inhibitors (e.g., EHNA, IC = 0.1 µM) to prolong half-life .

- Sulfhydryl oxidation : The prop-2-ynylsulfanyl group is susceptible to glutathione-mediated reduction. Stabilize by co-administering N-acetylcysteine (NAC) .

- Stability assays :

Q. How do conflicting data on this compound’s efficacy in receptor activation arise, and how can they be resolved?

Discrepancies often stem from:

-

Cell-type variability : A receptor coupling efficiency differs in CHO vs. HEK293 cells due to G-protein expression levels. Normalize data using β-galactosidase reporter assays .

-

Allosteric vs. orthosteric effects : Perform Schild analysis with DPCPX (A antagonist) to distinguish binding modes .

-

Table: Key experimental parameters to address contradictions

Q. What strategies enable the use of this compound in crystallographic studies of AR-ligand complexes?

- Co-crystallization : Soak A receptor crystals (PDB: 4EIY) with 10 mM compound for 48 hours. Resolve at 2.0 Å resolution to visualize sulfur-alkyne interactions with Leu85 and Tyr271 .

- Cryo-EM : For flexible receptors (e.g., A), use GraFix stabilization to improve particle alignment .

- Contrast note : The prop-2-ynylsulfanyl group may reduce diffraction quality; replace with selenoether analogs for phasing .

Q. How can researchers design SAR studies to optimize this compound’s pharmacokinetic profile?

Focus on substituent effects:

-

Hydroxymethyl group : Replace with fluorinated analogs (e.g., -CFOH) to enhance blood-brain barrier penetration (logP reduction by 0.5 units) .

-

Prop-2-ynylsulfanyl : Test shorter (ethylthio) or cyclic (cyclopentylthio) chains to balance lipophilicity and metabolic stability (clogP range: 1.2–2.8) .

-

Table: Key SAR parameters

Modification Impact Assay C2-thioether length for A SPR Sugar pucker Oral bioavailability Caco-2 permeability 6-amino substitution ADA resistance Microsomal stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.